molecular formula C10H11NO5 B1339049 (2R,3R)-2,3-dihydroxy-4-oxo-4-(phenylamino)butanoic acid CAS No. 3019-58-7

(2R,3R)-2,3-dihydroxy-4-oxo-4-(phenylamino)butanoic acid

Cat. No.: B1339049
CAS No.: 3019-58-7
M. Wt: 225.2 g/mol
InChI Key: ZWXNRJCDXZFNLJ-HTQZYQBOSA-N
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Description

(2R,3R)-2,3-dihydroxy-4-oxo-4-(phenylamino)butanoic acid is a useful research compound. Its molecular formula is C10H11NO5 and its molecular weight is 225.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R,3R)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c12-7(8(13)10(15)16)9(14)11-6-4-2-1-3-5-6/h1-5,7-8,12-13H,(H,11,14)(H,15,16)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXNRJCDXZFNLJ-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)[C@@H]([C@H](C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464949
Record name (2R,3R)-Tartranilic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3019-58-7
Record name (2R,3R)-Tartranilic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-Tartranilic Acid [for optical resolution]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the significance of (2R,3R)-2,3-dihydroxy-4-oxo-4-(phenylamino)butanoic acid (also known as 2R,3R tartranilic acid) in relation to Francisella tularensis?

A1: this compound has been identified as an inhibitor of histidine acid phosphatase (HAP) from the bacterium Francisella tularensis. [] F. tularensis is a highly infectious bacterium and the causative agent of tularemia. Understanding how inhibitors like this compound interact with essential enzymes like HAP could be crucial for developing new therapeutic strategies against this pathogen.

Q2: What insights does the research provide about the interaction between this compound and Francisella tularensis histidine acid phosphatase?

A2: The research used X-ray crystallography to determine the structure of Francisella tularensis histidine acid phosphatase (FtHAP) when bound to this compound. [] This provides valuable information about the specific interactions between the inhibitor and the enzyme's active site. This structural data can be used to design more potent and selective inhibitors of FtHAP, potentially leading to new treatments for tularemia.

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